Triacetonamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

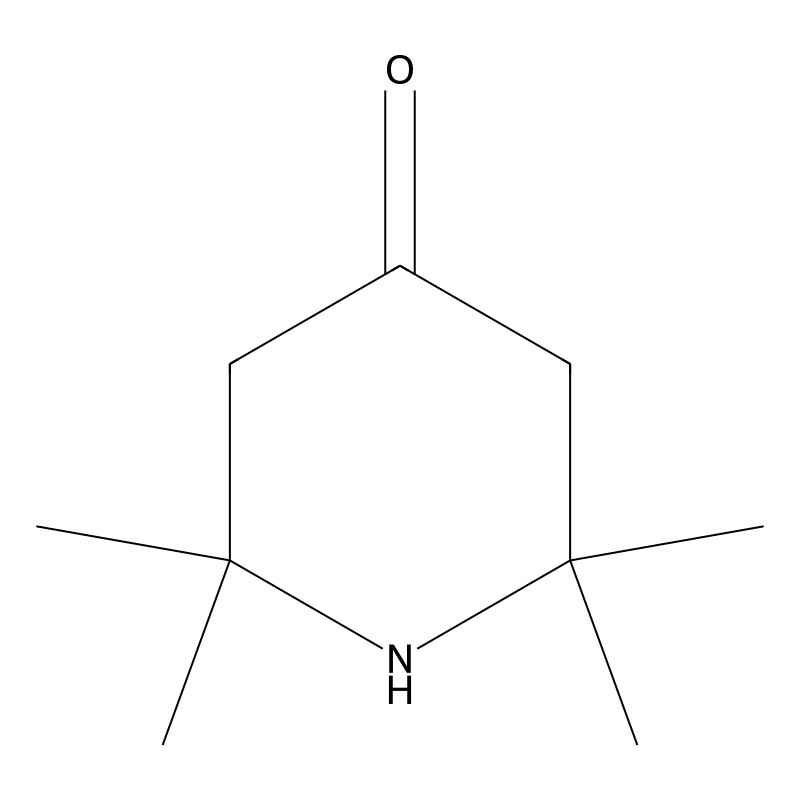

Triacetonamine (TAA; CAS: 826-36-8), systematically known as 2,2,6,6-tetramethyl-4-piperidone, is a highly specialized cyclic ketone and the foundational building block for the global production of Hindered Amine Light Stabilizers (HALS) and stable nitroxide radicals . Commercially procured at high purities (≥95-98%), TAA is characterized by a reactive 4-ketone group flanked by gem-dimethyl groups at the 2,6-positions [1]. This distinctive structural geometry provides critical steric shielding that protects the amine nitrogen from unwanted side reactions while allowing quantitative functionalization at the ketone center. For industrial buyers and synthetic chemists, TAA represents the most economically and synthetically viable starting material for producing advanced, low-volatility polymer stabilizers, tunable oxidation catalysts (such as TEMPO derivatives), and covalently tethered spin labels [2].

Procurement Fit

Substituting high-purity Triacetonamine with structurally simplified analogs like 2,2,6,6-tetramethylpiperidine (TMP) or attempting crude in-house synthesis introduces severe procurement and process limitations. While TMP shares the sterically hindered amine core, it completely lacks the 4-ketone functionality, rendering it inert for downstream derivatization into specialized HALS ketals or functionalized nitroxides (e.g., 4-amino-TEMPO) [1]. Conversely, attempting to synthesize TAA in-house via the direct poly-aldol condensation of acetone and ammonia often yields complex, water-rich crude mixtures [2]. The presence of residual water and condensation byproducts drastically reduces the selectivity of subsequent N-alkylation or ketalization steps. Direct procurement of high-purity, anhydrous TAA bypasses these yield-limiting purification bottlenecks, ensuring the precise stoichiometric reproducibility required for industrial-scale polymer additive manufacturing and catalytic oxidation workflows [3].

Substitution Risk

References

- [1] Lutz, W. B., et al. (1962). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry.

- [2] General Approaches to Synthesis of Nitroxides. In Nitroxides (pp. 15-58). Royal Society of Chemistry.

- [3] European Patent Office. EP0574666A1 - N-oxyl derivatives of 2,2,6,6-tetramethylpiperidines and their preparation.

Precursor Viability for 4-Position Functionalization

In the synthesis of advanced polymer stabilizers and spin labels, the presence of a reactive functional handle is a strict requirement. Triacetonamine provides a highly reactive 4-ketone group that enables >85% yield in the synthesis of functionalized intermediates (such as 4-amino-TEMPO and 4-hydroxy-TEMPO) via reductive amination or direct reduction [1]. In contrast, the simpler comparator 2,2,6,6-tetramethylpiperidine (TMP) lacks this ketone group, resulting in a 0% yield for any 4-position derivatization [2].

| Evidence Dimension | Yield of 4-substituted sterically hindered derivatives |

| Target Compound Data | Enables >85% yield of functionalized intermediates via the 4-ketone group. |

| Comparator Or Baseline | 2,2,6,6-Tetramethylpiperidine (TMP) (0% yield; completely inert at the 4-position). |

| Quantified Difference | Provides the absolute structural requirement for 4-position derivatization, whereas TMP cannot be functionalized. |

| Conditions | Reductive amination or direct reduction during HALS and functionalized nitroxide synthesis. |

Buyers requiring tetherable or functionalized sterically hindered amines must procure TAA, as the simpler TMP core cannot be attached to polymer backbones or solid supports.

Kinetic Tunability of Downstream Antioxidant Formulations

The selection of a radical scavenger precursor dictates the kinetic profile of the final antioxidant. Procuring TAA enables the synthesis of a diverse library of nitroxide derivatives (such as Tempon, Tempol, and Tempamine) whose peroxyl radical (ROO•) scavenging rate constants can be tuned from 5.6 × 10^4 M−1 s−1 to 1.1 × 10^6 M−1 s−1 depending on the 4-position substituent [1]. Conversely, starting with TMP limits the formulator to standard TEMPO, which has a fixed scavenging rate of approximately 5.1 × 10^6 M−1 s−1 [1].

| Evidence Dimension | Peroxyl radical (ROO•) scavenging rate constant of derived nitroxides |

| Target Compound Data | Enables synthesis of derivatives with scavenging rates tunable from 5.6 × 10^4 to 1.1 × 10^6 M−1 s−1. |

| Comparator Or Baseline | 2,2,6,6-Tetramethylpiperidine (TMP) (Restricts output to TEMPO with a fixed rate of ~5.1 × 10^6 M−1 s−1). |

| Quantified Difference | Provides over an order of magnitude of kinetic tunability for customized radical scavenging profiles. |

| Conditions | Formulation of targeted polymer stabilizers and biological radical scavengers. |

Procuring TAA allows manufacturers to precisely tune the degradation kinetics of their antioxidant formulations, an option unavailable when starting from TMP.

Suitability for Low-Volatility Oligomeric HALS Synthesis

For durable plastics exposed to long-term weathering, stabilizer migration is a critical failure mode. TAA readily undergoes ketalization with glycols and alcohols to form high-molecular-weight, oligomeric HALS (such as Tinuvin 622 analogs) that exhibit near-zero volatility and excellent polymer compatibility [1]. Monomeric sterically hindered amines, lacking the ability to polymerize via a ketone handle, remain highly volatile and are prone to rapid migration and leaching from the polymer matrix over time [1].

| Evidence Dimension | Capability to form high-molecular-weight, low-migration polymer additives |

| Target Compound Data | Readily undergoes ketalization to form non-migrating oligomeric HALS. |

| Comparator Or Baseline | Monomeric sterically hindered amines (High volatility, prone to migration and leaching). |

| Quantified Difference | Enables the synthesis of non-migrating oligomers, drastically increasing the long-term stability of the final plastic product. |

| Conditions | Industrial compounding of polyolefins and durable plastics. |

For durable plastics, TAA is the mandatory precursor for synthesizing low-leaching, oligomeric light stabilizers that will not migrate out of the material.

Synthesis of Non-Migrating Hindered Amine Light Stabilizers (HALS)

Directly leveraging its highly reactive 4-ketone group, TAA is the premier starting material for synthesizing oligomeric HALS via ketalization with glycols. This application is critical for the automotive and construction industries, where polyolefins require long-term UV protection without the risk of the stabilizer migrating or leaching out of the polymer matrix [1].

Production of Tunable Nitroxide Oxidation Catalysts

TAA serves as the essential precursor for manufacturing a customizable suite of stable nitroxide radicals, including TEMPOL (4-hydroxy-TEMPO) and TEMPONE (4-oxo-TEMPO). These catalysts are heavily utilized in large-scale industrial oxidation of primary alcohols to aldehydes and in the formulation of next-generation redox-flow battery electrolytes, where specific redox potentials and radical scavenging rates are required [2].

Manufacturing of Covalently Tethered Spin Labels

In structural biology and advanced materials science, TAA is used to synthesize functionalized spin labels such as 4-amino-TEMPO. The functional handle derived from TAA's ketone group allows these nitroxide radicals to be covalently tethered to proteins, polymer backbones, or solid supports for precise Electron Paramagnetic Resonance (EPR) spectroscopy and Nitroxide Radical Coupling (NRC) applications [3].

Application Fit Matrix

References

- [1] European Patent Office. EP0574666A1 - N-oxyl derivatives of 2,2,6,6-tetramethylpiperidines and their preparation.

- [2] Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. MDPI.

- [3] Rapid, Selective, and Reversible Nitroxide Radical Coupling (NRC) Reactions at Ambient Temperature. Macromolecules.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

33973-59-0 (hydrochloride)

72361-44-5 (sulfate)

GHS Hazard Statements

H290 (68.7%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (70.23%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (29.77%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (70.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (68.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (29.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (29.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (70.23%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types